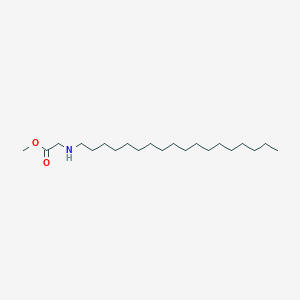
Methyl octadecylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl octadecylglycinate is an organic compound that belongs to the class of glycine derivatives. It is characterized by a long alkyl chain attached to a glycine moiety, making it a surfactant with unique properties. This compound is used in various industrial and scientific applications due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances.
準備方法
Synthetic Routes and Reaction Conditions
Methyl octadecylglycinate can be synthesized through the esterification of octadecylamine with glycine methyl ester. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. The final product is purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
Methyl octadecylglycinate undergoes several types of chemical reactions, including:
Oxidation: The long alkyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the glycine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted glycine derivatives.
科学的研究の応用
Methyl octadecylglycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in emulsions.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products as an emulsifier and conditioning agent.
作用機序
The mechanism of action of methyl octadecylglycinate is primarily based on its ability to interact with both hydrophobic and hydrophilic substances. This amphiphilic nature allows it to form micelles and emulsions, which can encapsulate and transport various molecules. The long alkyl chain provides hydrophobic interactions, while the glycine moiety offers hydrophilic interactions, making it an effective surfactant.
類似化合物との比較
Similar Compounds
Methyl glycinate: A simpler glycine derivative without the long alkyl chain.
Octadecylamine: Contains the long alkyl chain but lacks the glycine moiety.
Glycine methyl ester: The ester form of glycine without the long alkyl chain.
Uniqueness
Methyl octadecylglycinate is unique due to its combination of a long hydrophobic alkyl chain and a hydrophilic glycine moiety. This dual functionality makes it an effective surfactant with applications in various fields, from chemistry to medicine. Its ability to form stable emulsions and micelles sets it apart from simpler glycine derivatives and other long-chain amines.
特性
分子式 |
C21H43NO2 |
|---|---|
分子量 |
341.6 g/mol |
IUPAC名 |
methyl 2-(octadecylamino)acetate |
InChI |
InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-21(23)24-2/h22H,3-20H2,1-2H3 |
InChIキー |
PIQKQOFHJOCALN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide](/img/structure/B12970767.png)









![(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12970848.png)

